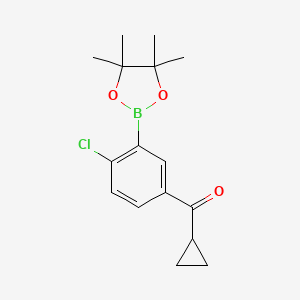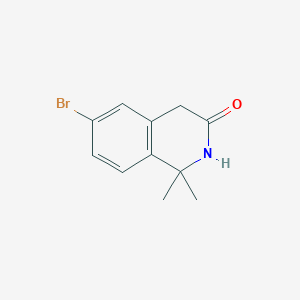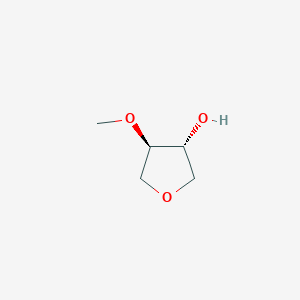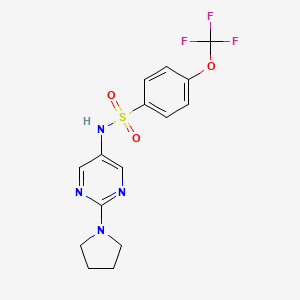
N-(2-(pyrrolidin-1-yl)pyrimidin-5-yl)-4-(trifluoromethoxy)benzenesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
The compound "N-(2-(pyrrolidin-1-yl)pyrimidin-5-yl)-4-(trifluoromethoxy)benzenesulfonamide" is a member of the benzenesulfonamide family, which is known for its biological activity, particularly as inhibitors of carbonic anhydrase isozymes. These compounds have been extensively studied due to their potential therapeutic applications, including in the treatment of glaucoma, epilepsy, obesity, cancer, and osteoporosis .
Synthesis Analysis
The synthesis of benzenesulfonamide derivatives typically involves the condensation of appropriate sulfonamide precursors with various heterocyclic
Scientific Research Applications
Synthesis and Antitumor Activities
A study by Hafez et al. (2017) discusses the synthesis of a series of compounds related to N-(2-(pyrrolidin-1-yl)pyrimidin-5-yl)-4-(trifluoromethoxy)benzenesulfonamide, focusing on their antitumor and antibacterial activities. Compounds demonstrated higher activity against liver, colon, and lung cancer cell lines compared to doxorubicin, a standard chemotherapeutic agent. Moreover, several synthesized compounds exhibited significant antibacterial activity against both Gram-positive and Gram-negative bacteria (Hafez, Alsalamah, & El-Gazzar, 2017).
Catalytic Applications
Ruff et al. (2016) synthesized a series of compounds incorporating pyridinesulfonamide ligands with varying electronic parameters. These compounds were evaluated for their efficiency in the transfer hydrogenation of ketones, showing high activity even under air and without the need for basic additives or halide abstractors. This indicates a potential application in catalysis, particularly for transfer hydrogenation reactions (Ruff, Kirby, Chan, & O'Connor, 2016).
Antimicrobial Activity
Desai, Makwana, and Senta (2016) synthesized a series of 4-(4-(arylamino)-6-(piperidin-1-yl)-1,3,5-triazine-2-ylamino)-N-(pyrimidin-2-yl)benzenesulfonamide derivatives and evaluated their antimicrobial activity. Certain compounds among these derivatives exhibited significant activity against various strains of microbes, indicating their potential as antimicrobial agents (Desai, Makwana, & Senta, 2016).
Carbonic Anhydrase Inhibition
Ghorab et al. (2014) explored the carbonic anhydrase inhibitory effects of novel compounds, including those with the benzenesulfonamide moiety. Several synthesized compounds demonstrated potent inhibitory activity against human carbonic anhydrase isoforms, particularly those associated with tumors, suggesting their potential in cancer therapy (Ghorab, Alsaid, Ceruso, Nissan, & Supuran, 2014).
properties
IUPAC Name |
N-(2-pyrrolidin-1-ylpyrimidin-5-yl)-4-(trifluoromethoxy)benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15F3N4O3S/c16-15(17,18)25-12-3-5-13(6-4-12)26(23,24)21-11-9-19-14(20-10-11)22-7-1-2-8-22/h3-6,9-10,21H,1-2,7-8H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CXLPGVORUZGKMJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C2=NC=C(C=N2)NS(=O)(=O)C3=CC=C(C=C3)OC(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15F3N4O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[4-[[1-[(1-Methylpyrazol-4-yl)methyl]aziridin-2-yl]methoxy]phenoxy]pyridine](/img/structure/B2527244.png)
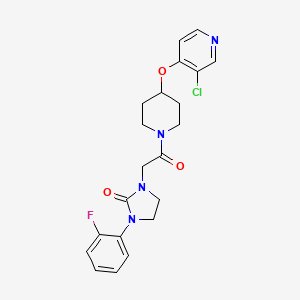
![N-(3,4-difluorophenyl)-2-[6-(3,4-dimethoxyphenyl)imidazo[2,1-b][1,3]thiazol-3-yl]acetamide](/img/structure/B2527246.png)
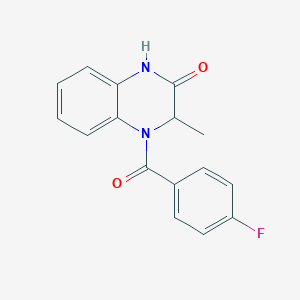
![[3-[4-(Aminomethyl)triazol-1-yl]piperidin-1-yl]-(5-methyl-1-benzothiophen-2-yl)methanone;hydrochloride](/img/structure/B2527248.png)
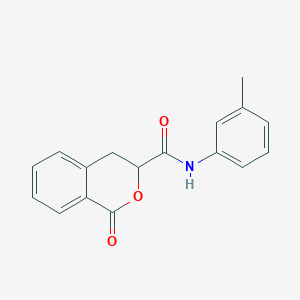
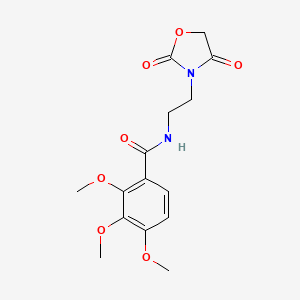
![Methyl {[3-cyano-4-(4-ethoxyphenyl)-6-methyl-5-(phenylcarbamoyl)-1,4-dihydropyridin-2-yl]sulfanyl}acetate](/img/structure/B2527258.png)
![N-(4-bromophenyl)-2-(5-methyl-3-oxo-7-(pyridin-2-yl)-[1,2,4]triazolo[4,3-c]pyrimidin-2(3H)-yl)acetamide](/img/structure/B2527260.png)
![1-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-1H-pyrazolo[3,4-d]pyrimidine-4,6(5H,7H)-dione](/img/structure/B2527261.png)
![6-[2-Chloro-5-(trifluoromethyl)phenyl]benzo[d][2]benzazepine-5,7-dione](/img/structure/B2527262.png)
